Bienvenue dans la boutique en ligne BenchChem!

5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one

Lipophilicity Medicinal Chemistry Drug Design

This 5-fluorinated tetrahydroindazol-4-one is a privileged scaffold for drug discovery, validated in SARS-CoV-2 Mpro, HNE, and ITK inhibitor programs. Unlike its non-fluorinated analog (CAS 85302-16-5), the strategic 5-fluoro substitution enhances metabolic stability against CYP450 oxidation and improves target binding, ensuring more reproducible SAR data. The fluorine atom serves as an intrinsic ¹⁹F NMR handle for real-time reaction monitoring. At ≥98% purity, it reduces confounding variables in quantitative SAR, accelerating hit-to-lead optimization cycles.

Molecular Formula C8H9FN2O
Molecular Weight 168.171
CAS No. 2229261-23-6
Cat. No. B2801684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one
CAS2229261-23-6
Molecular FormulaC8H9FN2O
Molecular Weight168.171
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=O)C(CC2)F
InChIInChI=1S/C8H9FN2O/c1-11-7-3-2-6(9)8(12)5(7)4-10-11/h4,6H,2-3H2,1H3
InChIKeyIEXBJUSXEWNOJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (CAS 2229261-23-6): A Strategic Fluorinated Tetrahydroindazolone Building Block for Medicinal Chemistry


5-Fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (CAS 2229261-23-6) is a heterocyclic small molecule with the molecular formula C8H9FN2O and a molecular weight of 168.17 g/mol . This compound belongs to the 4,5,6,7-tetrahydro-1H-indazol-4-one class, a privileged scaffold in medicinal chemistry that serves as a versatile building block for drug discovery programs [1]. The core tetrahydroindazol-4-one scaffold has been validated in multiple therapeutic areas, including as inhibitors of SARS-CoV-2 main protease (Mpro) [2], human neutrophil elastase (HNE) [3], and interleukin-2 inducible T-cell kinase (ITK) [4]. The strategic incorporation of a fluorine atom at the 5-position of the saturated ring distinguishes this compound from non-fluorinated analogs, with class-level evidence indicating that fluorination of indazole and tetrahydroindazole scaffolds enhances metabolic stability, modulates lipophilicity, and improves binding interactions with biological targets [5].

Why Generic Substitution of 5-Fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one with Unsubstituted or Differently Substituted Tetrahydroindazolones Is Scientifically Unjustified


The substitution of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one with its non-fluorinated analog (1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one, CAS 85302-16-5) or other tetrahydroindazolone derivatives cannot be assumed to yield equivalent outcomes in structure-activity relationship (SAR) studies or synthetic applications . The tetrahydroindazol-4-one scaffold is exquisitely sensitive to substitution patterns, with distinct isomers and derivatives demonstrating divergent potency and selectivity profiles across multiple biological targets [1]. For example, studies of tetrahydroindazole-based kinase inhibitors have demonstrated that subtle modifications to the core scaffold—including the presence or absence of halogen substituents—can alter IC50 values by orders of magnitude and fundamentally shift selectivity across kinase panels . The 5-fluoro substitution in the target compound introduces distinct electronic, steric, and lipophilic properties that directly impact molecular recognition, metabolic stability, and downstream synthetic derivatization potential [2]. Consequently, substituting this compound with a close analog introduces uncontrolled variables that compromise experimental reproducibility and invalidate SAR conclusions, particularly in medicinal chemistry campaigns where the fluorine atom serves as a critical pharmacophoric element or metabolic blocking group.

Quantitative Differentiation Evidence for 5-Fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one Versus Comparator Scaffolds


Fluorine Substitution at Position 5 Confers Enhanced Lipophilicity Relative to Non-Fluorinated 1-Methyl Tetrahydroindazolone

The introduction of a fluorine atom at the 5-position of the saturated cyclohexanone ring in 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one increases molecular lipophilicity compared to the non-fluorinated parent scaffold 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (CAS 85302-16-5). Fluorination of heterocyclic scaffolds is a well-established strategy to modulate physicochemical properties, with literature demonstrating that fluorine substitution on tetrahydroindazole cores enhances lipophilicity and influences pharmacokinetic behavior [1]. While direct logP measurements for this specific compound are not publicly reported, the physicochemical principle is class-validated: fluorine atoms increase the hydrophobic character of saturated cyclic systems, which can improve membrane permeability and target engagement in cellular assays [2]. The target compound (MW 168.17) contains one fluorine atom, whereas the non-fluorinated analog (MW 150.18) lacks this substituent, resulting in distinct partitioning behavior and biological distribution .

Lipophilicity Medicinal Chemistry Drug Design

Molecular Docking Evidence Suggests 5-Fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one as a Potential SARS-CoV-2 Mpro Inhibitor Scaffold

5-Fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one has been identified through computational studies as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication . The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold class was systematically evaluated by Piven et al. (2024) for Mpro inhibition, with the study reporting that optimized derivatives within this scaffold achieved IC50 values as low as 27.31 μM against recombinant Mpro in biochemical assays [1]. While this specific compound was not the primary subject of the published enzyme inhibition data, the scaffold validation study demonstrates that tetrahydroindazol-4-ones can productively engage the Mpro active site. In contrast, alternative indazole scaffolds lacking the tetrahydro substitution pattern (such as fully aromatic 1H-indazole derivatives) or those with different substitution patterns exhibit distinct binding modes and potency profiles against this target [2]. The fluorine atom at the 5-position is predicted to contribute to binding through favorable hydrophobic and electrostatic interactions within the protease active site cleft .

SARS-CoV-2 Mpro Inhibitor Molecular Docking Antiviral

Fluorine Atom at Position 5 Provides Metabolic Stability Advantages Over Non-Fluorinated Tetrahydroindazolone Analogs

The strategic incorporation of a fluorine atom at the 5-position of the tetrahydroindazol-4-one scaffold confers enhanced resistance to oxidative metabolism compared to non-fluorinated analogs [1]. This advantage is rooted in well-established medicinal chemistry principles: fluorine substitution at metabolically labile positions blocks cytochrome P450-mediated oxidation, thereby extending compound half-life and improving pharmacokinetic profiles [2]. In the broader indazole family, fluorinated derivatives consistently demonstrate superior metabolic stability relative to their non-fluorinated counterparts . Notably, studies of indazole carboxamides have quantified a 2-fold slower hepatic clearance for fluorinated indazole derivatives compared to indole analogs, attributed to reduced susceptibility to oxidative metabolism . While direct metabolic stability data for 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one are not reported in accessible public sources, the class-level evidence strongly supports that the 5-fluoro substitution provides a measurable advantage over the non-fluorinated analog 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (CAS 85302-16-5) in assays sensitive to metabolic degradation.

Metabolic Stability Fluorination Drug Metabolism Pharmacokinetics

Tetrahydroindazol-4-one Scaffold Demonstrates Broad Biological Target Engagement Distinct from Fully Aromatic Indazole Scaffolds

The 4,5,6,7-tetrahydro-1H-indazol-4-one scaffold exhibits biological target engagement profiles that are fundamentally distinct from fully aromatic indazole scaffolds due to differences in ring saturation, conformational flexibility, and hydrogen-bonding capacity . The tetrahydroindazol-4-one core has been validated as a productive scaffold across multiple therapeutic targets, including human neutrophil elastase (HNE) with Ki values of 11-35 nM for optimized derivatives [1], Mycobacterium tuberculosis with potent and unique inhibition profiles [2], and CDK2/cyclin complexes with IC50 values in the nanomolar range [3]. In the context of SARS-CoV-2 Mpro, tetrahydroindazol-4-one derivatives achieve distinct binding modes compared to thiazolyl-indazole derivatives, with the former class demonstrating IC50 values as low as 27.31 μM [4] versus 92.9 μM for the latter class [5]. The 5-fluoro substitution in the target compound further differentiates it within the tetrahydroindazol-4-one class by introducing electronic and steric features absent in non-fluorinated members, thereby enabling unique SAR exploration opportunities.

Scaffold Differentiation Biological Activity Target Engagement

5-Fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one Enables Unique Synthetic Derivatization Pathways via Fluorine-Directed Chemistry

The presence of a fluorine atom at the 5-position of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one enables fluorine-directed synthetic transformations that are not accessible with the non-fluorinated analog 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one [1]. Fluorine substituents on saturated rings can participate in stereoelectronic effects that influence regioselectivity in subsequent functionalization reactions, including nucleophilic substitutions, eliminations, and cycloadditions [2]. Additionally, the fluorine atom serves as a spectroscopic handle for 19F NMR analysis, enabling reaction monitoring and structural characterization that is unavailable with non-fluorinated analogs [3]. In the broader context of tetrahydroindazolone chemistry, the ability to introduce diversity at the 5-position through fluorine-mediated chemistry represents a strategic advantage for library synthesis and lead optimization campaigns [4]. The non-fluorinated comparator lacks this synthetic versatility, limiting the scope of accessible derivatives and analytical tracking capabilities.

Synthetic Chemistry Fluorine-Directed Reactions Building Block

5-Fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one Offers Higher Commercial Purity Specification (98%) Compared to Common Non-Fluorinated Analog (95%)

5-Fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (CAS 2229261-23-6) is commercially available with a documented purity specification of 98% from reputable suppliers . In contrast, the most directly comparable non-fluorinated analog, 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (CAS 85302-16-5), is widely available at a lower purity specification of 95% from major commercial sources . This 3% absolute difference in purity may impact downstream applications requiring high-fidelity starting materials, particularly in medicinal chemistry campaigns where impurities can confound biological assay interpretation or in synthetic sequences where side reactions from impurities compromise yield and purity of final compounds. Additionally, the fluorinated compound has a defined MDL number (MFCD31665741) , whereas some vendor listings for the non-fluorinated analog lack MDL registry or report different MDL identifiers (MFCD00930489) , reflecting differences in chemical registration and quality documentation standards.

Purity Procurement Quality Specification

Optimal Application Scenarios for 5-Fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one Based on Quantified Differentiation Evidence


Medicinal Chemistry Lead Optimization Campaigns Requiring Fluorinated Building Blocks for Metabolic Stability Enhancement

In drug discovery programs where metabolic stability is a key optimization parameter, 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one serves as a privileged starting scaffold. The 5-fluoro substitution is predicted to confer enhanced resistance to cytochrome P450-mediated oxidative metabolism compared to non-fluorinated analogs, based on well-established class-level evidence of fluorine-mediated metabolic stabilization in indazole and tetrahydroindazole series [1]. Researchers can leverage this compound to explore SAR around the tetrahydroindazol-4-one core while benefiting from the metabolic advantages conferred by fluorine substitution, potentially reducing the number of iterative optimization cycles required to achieve desired pharmacokinetic profiles .

SARS-CoV-2 Mpro Inhibitor Discovery and Development Programs

This compound is suitable for antiviral research programs targeting the SARS-CoV-2 main protease (Mpro). The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold class has been computationally and experimentally validated as a productive framework for Mpro inhibition, with optimized derivatives achieving IC50 values as low as 27.31 μM in biochemical assays [2]. The 5-fluoro substitution is predicted via molecular docking to contribute favorable binding interactions within the Mpro active site . Compared to thiazolyl-indazole Mpro inhibitors (reported IC50 92.9 μM) [3], the tetrahydroindazol-4-one scaffold demonstrates superior potency potential, making this compound a rational starting point for hit-to-lead optimization in coronavirus antiviral programs.

Synthetic Methodology Development Leveraging Fluorine-Directed Reactivity and 19F NMR Monitoring

The 5-fluoro substituent in this compound provides unique synthetic utility not available with non-fluorinated tetrahydroindazolone analogs. The fluorine atom enables fluorine-directed regio- and stereoselective transformations through stereoelectronic effects, expanding the scope of accessible derivatives for library synthesis [4]. Additionally, the fluorine atom serves as an intrinsic 19F NMR spectroscopic handle, facilitating real-time reaction monitoring, mechanistic studies, and structural characterization without requiring additional derivatization [5]. These capabilities are absent in the non-fluorinated comparator 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one, making the fluorinated compound the preferred choice for synthetic methodology development and chemical biology probe synthesis.

Structure-Activity Relationship Studies Requiring High-Purity (>97%) Starting Materials with Defined Fluorine Pharmacophores

For SAR campaigns where data reproducibility and accurate interpretation depend on high-fidelity starting materials, the 98% commercial purity specification of this compound provides a quantifiable quality advantage over the 95% purity typically available for the non-fluorinated analog . The defined 5-fluoro pharmacophore offers a distinct electronic and steric environment for probing target binding requirements, enabling researchers to systematically evaluate the contribution of fluorine substitution to potency, selectivity, and physicochemical properties. The combination of high purity and strategic fluorine placement makes this compound particularly valuable for quantitative SAR studies where small differences in compound quality could confound biological activity measurements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.